4-Thiomorpholin-4-yl-cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholin-4-yl-cyclohexylamine is an organic compound with the molecular formula C10H20N2S. It is a derivative of cyclohexylamine, where a thiomorpholine ring is attached to the cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholin-4-yl-cyclohexylamine can be achieved through a one-pot reaction involving morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride. This reaction is catalyzed by a solid base such as MgO and is carried out in an eco-friendly solvent like ethanol. The use of microwave irradiation significantly reduces the reaction time from 10 hours to just 1 hour, with yields ranging from 55% to 76% .
Industrial Production Methods: For industrial-scale production, the process involves the rearrangement of trans-4-methyl cyclohexanecarboxylic acid using sodium azide to generate isocyanate, which is then hydrolyzed to obtain the desired amine. This method is advantageous due to its high yield and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Thiomorpholin-4-yl-cyclohexylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiomorpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, heterogeneous catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles, solid bases like MgO.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholin-4-yl-cyclohexylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiomorpholin-4-yl-cyclohexylamine involves its interaction with molecular targets through electron transfer mechanisms. For instance, in the context of iodine adsorption, the compound’s electron-donating properties facilitate the capture of iodine molecules . Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds also contain a thiomorpholine ring and exhibit similar biological activities, such as inhibiting nonenzymatic protein glycosylation.
N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines: These compounds share the thiomorpholine moiety and are known for their antimicrobial and antitumor activities.
Uniqueness: 4-Thiomorpholin-4-yl-cyclohexylamine is unique due to its specific combination of a cyclohexylamine backbone with a thiomorpholine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H20N2S |
---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
4-thiomorpholin-4-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H20N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 |
InChI Key |
ROYKKQHCWSNFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.